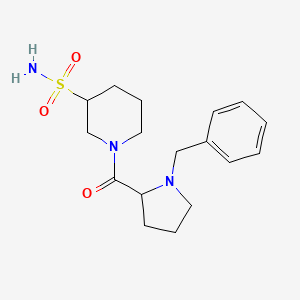
1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzylpyrrolidine-2-carboxylic acid with piperidine-3-sulfonyl chloride under basic conditions. This reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-amine: Shares the pyrrolidine ring but lacks the piperidine and sulfonamide groups.
Piperidine-3-sulfonamide: Contains the piperidine and sulfonamide groups but lacks the benzylpyrrolidine moiety.
Uniqueness: 1-(1-Benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide is unique due to its combination of pyrrolidine, piperidine, and sulfonamide functionalities. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
1-(1-benzylpyrrolidine-2-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c18-24(22,23)15-8-4-11-20(13-15)17(21)16-9-5-10-19(16)12-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCMRJJZHUFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCN2CC3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
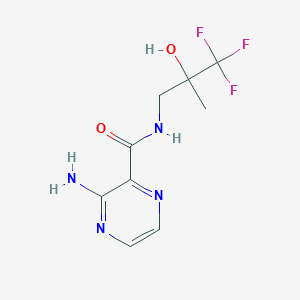
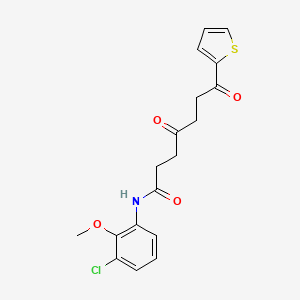
![N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7054016.png)
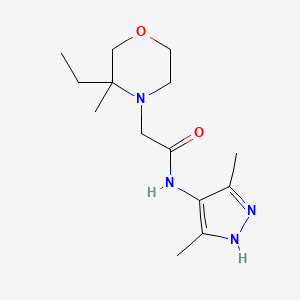
![3-bromo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B7054027.png)
![1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea](/img/structure/B7054030.png)
![5-fluoro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7054033.png)

![N-[2-oxo-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethyl]ethanesulfonamide](/img/structure/B7054044.png)
![1-(1,2-oxazol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]methanesulfonamide](/img/structure/B7054052.png)
![1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide](/img/structure/B7054070.png)
![2-amino-5-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B7054097.png)
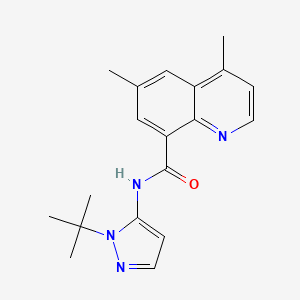
![5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide](/img/structure/B7054109.png)
